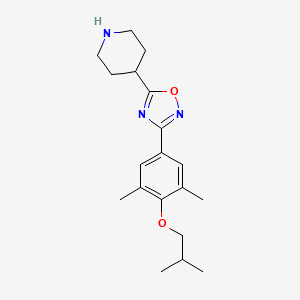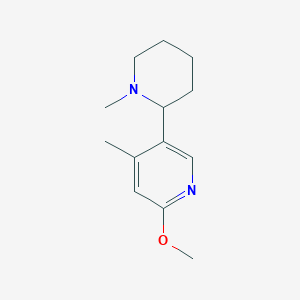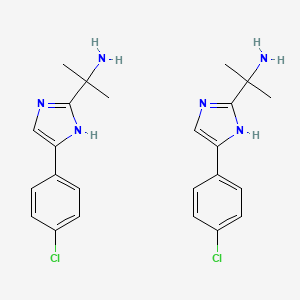
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine is a chemical compound that features an imidazole ring substituted with a chlorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine typically involves the formation of the imidazole ring followed by the introduction of the chlorophenyl and amine groups. Common synthetic strategies include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazole ring.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the imidazole ring in a single step.
Oxidative Coupling: This method involves the coupling of precursors under oxidative conditions to form the imidazole ring.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of the imidazole ring and subsequent substitution with the chlorophenyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where the chlorophenyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Para-Chloroamphetamine (PCA): A substituted amphetamine with similar structural features but different biological activities.
4-Chlorophenyl-2-propanamine: A related compound with a similar core structure but lacking the imidazole ring.
Imidazopyridine Derivatives: Compounds with similar imidazole-based structures but different substituents and properties.
Uniqueness
2-(5-(4-Chlorophenyl)-1H-imidazol-2-yl)propan-2-amine is unique due to its specific combination of the imidazole ring, chlorophenyl group, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C24H28Cl2N6 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]propan-2-amine |
InChI |
InChI=1S/2C12H14ClN3/c2*1-12(2,14)11-15-7-10(16-11)8-3-5-9(13)6-4-8/h2*3-7H,14H2,1-2H3,(H,15,16) |
InChI Key |
MGFBKWHRPKGYLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)N.CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804951.png)
![2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11804952.png)
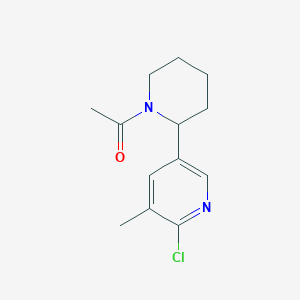
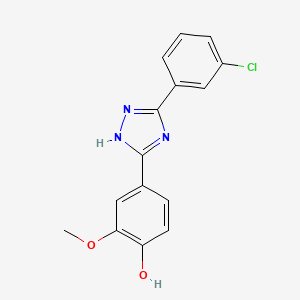
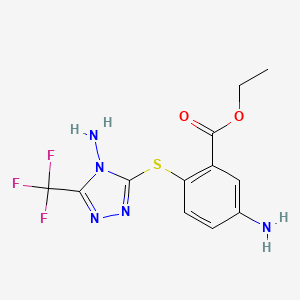

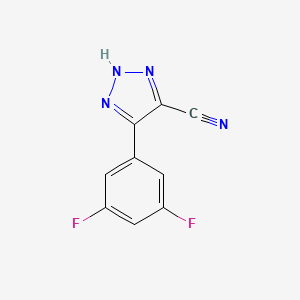

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline](/img/structure/B11804982.png)
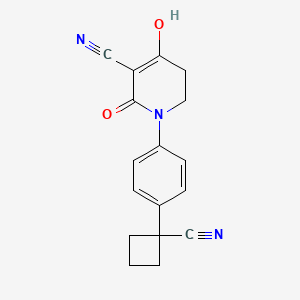
![(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride](/img/structure/B11804997.png)
